molecular formula C19H21NO2 B12533162 2-Benzyl-3-butyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one CAS No. 666827-63-0

2-Benzyl-3-butyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12533162
CAS No.: 666827-63-0
M. Wt: 295.4 g/mol
InChI Key: VEUCRXKUCYXHBY-UHFFFAOYSA-N
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Description

2-Benzyl-3-butyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This compound features a unique structure with a benzyl group, a butyl group, and a hydroxy group attached to the isoindolinone core, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-butyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:

    Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of an appropriate amide precursor. For instance, the reaction of a benzyl-substituted amide with a suitable cyclizing agent under controlled conditions can yield the isoindolinone core.

    Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions. This involves the use of butyl halides in the presence of a strong base to facilitate the substitution reaction.

    Hydroxylation: The hydroxy group can be introduced through selective hydroxylation reactions. This can be achieved using oxidizing agents such as hydrogen peroxide or other suitable reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-butyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxy group or to reduce other functional groups present in the molecule.

    Substitution: The benzyl and butyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, strong bases (e.g., sodium hydride).

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dehydroxylated or reduced derivatives.

    Substitution: Formation of substituted isoindolinone derivatives.

Scientific Research Applications

2-Benzyl-3-butyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-butyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the benzyl and butyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-3-hydroxy-1-isoindolinone: Similar structure but lacks the butyl group.

    3-Butyl-2-hydroxy-1-isoindolinone: Similar structure but lacks the benzyl group.

    2-Phenyl-3-hydroxy-1-isoindolinone: Similar structure with a phenyl group instead of a benzyl group.

Uniqueness

2-Benzyl-3-butyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of both benzyl and butyl groups, which can enhance its interactions with biological targets and potentially increase its biological activity. The combination of these functional groups in the isoindolinone core makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

CAS No.

666827-63-0

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

2-benzyl-3-butyl-3-hydroxyisoindol-1-one

InChI

InChI=1S/C19H21NO2/c1-2-3-13-19(22)17-12-8-7-11-16(17)18(21)20(19)14-15-9-5-4-6-10-15/h4-12,22H,2-3,13-14H2,1H3

InChI Key

VEUCRXKUCYXHBY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C2=CC=CC=C2C(=O)N1CC3=CC=CC=C3)O

Origin of Product

United States

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